molecular formula C8H12O4 B14282338 Methyl 3-(2-oxooxolan-3-yl)propanoate CAS No. 126812-13-3

Methyl 3-(2-oxooxolan-3-yl)propanoate

Cat. No.: B14282338
CAS No.: 126812-13-3
M. Wt: 172.18 g/mol
InChI Key: LIERVGPASSDMFB-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxooxolan-3-yl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This compound has a molecular formula of C8H12O4 and a molecular weight of 172.18 g/mol . It is commonly used in various chemical reactions and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-oxooxolan-3-yl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-(2-oxooxolan-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-oxooxolan-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2-oxooxolan-3-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(2-oxooxolan-3-yl)propanoate involves its interaction with various molecular targets. In biological systems, esters like this compound can be hydrolyzed by esterases, leading to the release of the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s activity in drug delivery and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-oxooxolan-3-yl)propanoate is unique due to its oxolan ring structure, which imparts specific reactivity and properties not found in simpler esters. This makes it valuable in specialized chemical syntheses and industrial applications .

Properties

IUPAC Name

methyl 3-(2-oxooxolan-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-7(9)3-2-6-4-5-12-8(6)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIERVGPASSDMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560921
Record name Methyl 3-(2-oxooxolan-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126812-13-3
Record name Methyl 3-(2-oxooxolan-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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